2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S2/c1-2-26-20-6-4-3-5-18(20)21(24)22-13-19(23)16-9-7-15(8-10-16)17-11-12-25-14-17/h3-12,14,19,23H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKWQZYQFSXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethylthio Group: This step involves the substitution of a hydrogen atom on the benzamide ring with an ethylthio group, typically using an ethylthiol reagent in the presence of a base.
Attachment of the Hydroxy and Thiophenyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfanyl group (-S-C₂H₅) and thiophene ring are primary oxidation targets:
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Ethylsulfanyl oxidation :
-
Thiophene oxidation :
Oxidation Reaction Data Table
| Functional Group | Reagent | Conditions | Product |
|---|---|---|---|
| -S-C₂H₅ | H₂O₂/AcOH | 25°C, 2 hr | -SO-C₂H₅ |
| -S-C₂H₅ | mCPBA | 40°C, 6 hr | -SO₂-C₂H₅ |
| Thiophene | O₃ | -78°C, 1 hr | Dicarbonyl intermediate |
Reduction Reactions
The hydroxyethyl group (-CH(OH)-) and amide linkage are susceptible to reduction:
-
Hydroxyethyl reduction :
-
Amide reduction :
Substitution Reactions
Electrophilic substitution occurs on the thiophene ring and phenyl group :
-
Thiophene halogenation :
-
Phenyl group nitration :
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
-
Basic hydrolysis :
Cross-Coupling Reactions
The thiophene ring participates in Suzuki-Miyaura couplings:
-
Reagent : Pd(PPh₃)₄, aryl boronic acid
-
Conditions : 80°C, DMF/H₂O
Key Research Findings
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison
Spectroscopic Profiles
IR and NMR data from provide critical benchmarks for comparison:
- IR Spectroscopy :
- NMR Spectroscopy :
Table 3: Key Spectroscopic Data
Pharmacological and Physicochemical Considerations
While direct pharmacological data for the target compound are unavailable, structural parallels suggest hypotheses:
- Lipophilicity : The ethylsulfanyl and thiophene groups may enhance membrane permeability compared to polar sulfonyl or triazole analogues .
- Beta-3 Adrenoceptor Relevance: highlights species-specific efficacy of beta-3 agonists. If the target compound interacts with this receptor, its selectivity and pharmacokinetics would require evaluation against human beta-3 AR isoforms .
- Stability : Unlike triazole-thiones [7–9], the target compound’s lack of tautomerism may improve metabolic stability in vivo .
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
- IUPAC Name : 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
Structural Characteristics
The structure includes:
- An ethylsulfanyl group which may enhance lipophilicity.
- A hydroxy group , suggesting potential for hydrogen bonding.
- A thiophenyl ring , which could contribute to its electronic properties.
Anticancer Properties
Recent studies have indicated that similar compounds with ethylsulfanyl and hydroxy functionalities exhibit significant anticancer activities. For example, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Ethylsulfanyl derivatives | Anticancer | Induction of apoptosis | |
| Benzamide analogs | Anticancer | Inhibition of cell proliferation |
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of compounds containing thiophene rings. These compounds have been effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Study | Compound | Activity | Target |
|---|---|---|---|
| Thiophene derivatives | Antimicrobial | MRSA | |
| Benzamide derivatives | Antimicrobial | Gram-positive bacteria |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes. For instance, it has been suggested that similar structures can inhibit tyrosinase, an enzyme involved in melanin production, which is relevant in skin pigmentation disorders.
| Enzyme | Inhibitor Type | IC50 Value (µM) |
|---|---|---|
| Tyrosinase | Competitive inhibitor | 1.71 ± 0.49 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzamide derivatives demonstrated that compounds with ethylsulfanyl groups exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways and inhibition of survival signaling pathways.
Case Study 2: Antimicrobial Screening
In a high-throughput screening of thiophene-containing compounds, several showed potent activity against MRSA. The structure-activity relationship (SAR) indicated that the presence of the thiophene ring was crucial for antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 2-(ethylsulfanyl)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the benzamide core with thiophene derivatives and introducing the ethylsulfanyl group via nucleophilic substitution. A critical step is the purification of intermediates using column chromatography or recrystallization to ensure high yield and purity. Challenges include controlling steric hindrance during thiophene ring functionalization and avoiding side reactions at the hydroxyethyl moiety. Reaction conditions (e.g., temperature, solvent polarity) must be optimized, as highlighted in analogous syntheses of benzamide-thiophene hybrids .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the integration of thiophene protons (δ 6.8–7.5 ppm) and the hydroxyethyl group (broad singlet at δ 4.5–5.5 ppm). Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak and fragmentation pattern .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer : The compound exhibits limited solubility in polar solvents like water but dissolves well in dimethyl sulfoxide (DMSO) or dichloromethane. Solubility must be tested empirically using UV-Vis spectroscopy or gravimetric analysis. For biological assays, DMSO stock solutions should be prepared at ≤1% (v/v) to avoid cellular toxicity. Solvent selection directly affects reaction kinetics and purification efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the stability of the ethylsulfanyl group during functionalization?
- Methodological Answer : The ethylsulfanyl group is prone to oxidation under acidic or high-temperature conditions. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify degradation thresholds. Reductive environments (e.g., argon atmosphere) and low temperatures (0–5°C) during substitution reactions minimize unwanted oxidation. Catalytic agents like triphenylphosphine may stabilize intermediates .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like kinase enzymes or GPCRs. The ethylsulfanyl and thiophene moieties are prioritized for pharmacophore mapping due to their electron-rich regions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces, aiding in structure-activity relationship (SAR) studies .
Q. How do structural modifications (e.g., substituting thiophene with furan) alter the compound’s reactivity and bioactivity?
- Methodological Answer : Comparative studies using isosteric replacements (e.g., furan vs. thiophene) reveal differences in electronic distribution and steric effects. Furan’s lower aromaticity reduces π-π stacking but increases susceptibility to electrophilic attack. Bioactivity assays (e.g., IC₅₀ in cancer cell lines) paired with HPLC-MS metabolite profiling quantify changes in potency and metabolic stability. Such modifications require iterative synthetic cycles and in vitro validation .
Q. What experimental designs address contradictions in reported biological activity data for similar benzamide derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values or receptor binding affinities often arise from assay variability (e.g., cell line heterogeneity, incubation time). A standardized protocol using orthogonal assays (e.g., fluorescence polarization for binding, MTT for cytotoxicity) with internal controls (e.g., reference inhibitors) improves reproducibility. Meta-analysis of PubChem BioAssay data (AID 743255) identifies trends across studies .
Methodological Notes
- Data Interpretation : Cross-validate spectral and computational data with crystallographic studies (if available) to resolve ambiguities in stereochemistry .
- Contradictions : and report conflicting solubility profiles for benzamide-thiophene hybrids; this may reflect differences in substituent electronegativity or crystallinity.
- Ethical Compliance : Adhere to in vitro research guidelines; no in vivo testing is permitted without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
